2,5-Dimethylresorcinol

Catalog No.
S594285
CAS No.
488-87-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylresorcinol

CAS Number

488-87-9

Product Name

2,5-Dimethylresorcinol

IUPAC Name

2,5-dimethylbenzene-1,3-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
  • Natural Occurrence and Biosynthesis

    Research has identified 2,5-Dimethylresorcinol in various plants and fungi. For instance, studies have found it in Taxus wallichiana, a type of yew tree [], and Aspergillus nidulans, a fungus []. Understanding its natural biosynthesis pathways in these organisms can provide insights into plant and fungal secondary metabolism.

  • Antimicrobial Activity

    Some scientific studies have explored the potential antimicrobial properties of 2,5-Dimethylresorcinol. While the research is ongoing, there are indications that it might exhibit activity against certain bacteria and fungi []. Further investigation is needed to determine its efficacy and potential mechanisms of action.

  • Other Biological Activities

    Preliminary research suggests that 2,5-Dimethylresorcinol might have other biological activities. For instance, some studies have investigated its potential as an antioxidant or an antitumor agent []. However, more research is required to confirm these potential applications.

2,5-Dimethylresorcinol is an organic compound with the molecular formula C8H10O2C_8H_{10}O_2 and a CAS number of 488-87-9. It is characterized by a resorcinol structure substituted with two methyl groups at the 2 and 5 positions. This compound appears as a clear, colorless to slightly brown liquid with a density of 1.055 g/mL at 25°C and a boiling point of approximately 85-87°C under reduced pressure . It is miscible with organic solvents like toluene but has limited solubility in water (1.216 g/L at 25°C) and is generally stable under normal conditions .

  • Specific data on the toxicity of 2,5-DMR is limited.
  • However, as with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment like gloves and eye protection when working with it in a laboratory setting [].
, particularly those involving phenolic compounds. One notable reaction involves its interaction with malondialdehyde, where it forms adducts that may have implications in oxidative stress studies . Additionally, it can undergo methylation reactions when treated with dimethyl sulfate in the presence of a base, yielding products useful in various synthetic pathways .

Research indicates that 2,5-Dimethylresorcinol exhibits biological activities, particularly antioxidant properties. It has been shown to trap reactive aldehydes such as malondialdehyde, which is significant in food chemistry and oxidative stress contexts . The compound's ability to scavenge free radicals suggests potential applications in food preservation and health-related products.

The synthesis of 2,5-Dimethylresorcinol typically involves the methylation of resorcinol using dimethyl sulfate. The process can be summarized as follows:

  • Reagents: Resorcinol, dimethyl sulfate, sodium hydroxide (as a base), and methanol.
  • Procedure:
    • Resorcinol is dissolved in methanol.
    • Dimethyl sulfate is added while stirring at temperatures between 26-30°C.
    • Sodium hydroxide solution is introduced to initiate the methylation reaction.
    • The mixture is allowed to react for a specific time before being diluted with water.
    • The product is extracted using ether and purified through distillation .

Studies have focused on the interactions of 2,5-Dimethylresorcinol with other compounds, particularly in the context of oxidative stress. Its ability to trap malondialdehyde indicates potential protective roles against lipid peroxidation in food products and biological systems . Further research may explore its interactions with other phenolic compounds and their collective effects on biological systems.

Several compounds share structural similarities with 2,5-Dimethylresorcinol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
ResorcinolC6H6O2C_6H_6O_2A dihydroxybenzene that serves as a precursor for many derivatives.
OrcinolC9H10O2C_9H_{10}O_2Similar structure but has different methyl substitutions; used in pharmaceuticals.
AlkylresorcinolsVariesA group of compounds with varying alkyl chains; known for health benefits related to cholesterol management.

Uniqueness of 2,5-Dimethylresorcinol

What sets 2,5-Dimethylresorcinol apart from these similar compounds is its specific arrangement of methyl groups which enhances its reactivity towards aldehydes and contributes to its unique antioxidant properties. This makes it particularly valuable in both food chemistry and potential therapeutic applications.

XLogP3

1.9

Boiling Point

278.5 °C

Melting Point

163.0 °C

UNII

C7UIY640OR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

488-87-9

Wikipedia

2,5-Dimethylresorcinol

Dates

Modify: 2023-08-15
Ahuja, Manmeet; Chiang, Yi-Ming; Chang, Shu-Lin; Praseuth, Mike B.; Entwistle, Ruth; Sanchez, James F.; Lo, Hsien-Chun; Yeh, Hsu-Hua; Oakley, Berl R.; Wang, Clay C. C.; Illuminating the diversity of aromatic polyketide synthases in aspergillus nidulans, Journal of the American Chemical Society, 13419, 8212-8221. DOI:10.1021/ja3016395 PMID:22510154

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